molecular formula C12H12N2O5 B11468068 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one

5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one

Cat. No.: B11468068
M. Wt: 264.23 g/mol
InChI Key: AKMCTEULHHKOAO-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes methoxy groups, a methyl group, and a nitro group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the quinoline ring using nitrating agents like nitric acid and sulfuric acid.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the methoxy groups to hydroxyl groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Quinoline derivatives have shown activity against bacteria and fungi.

    Antimalarial Agents: Some quinoline compounds are used in the treatment of malaria.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs for various diseases.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the methoxy and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Nitroquinoline N-oxide: A compound with a nitro group on the quinoline ring.

Uniqueness

5,8-Dimethoxy-4-methyl-6-nitroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

5,8-dimethoxy-4-methyl-6-nitro-1H-quinolin-2-one

InChI

InChI=1S/C12H12N2O5/c1-6-4-9(15)13-11-8(18-2)5-7(14(16)17)12(19-3)10(6)11/h4-5H,1-3H3,(H,13,15)

InChI Key

AKMCTEULHHKOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C=C(C(=C12)OC)[N+](=O)[O-])OC

Origin of Product

United States

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